1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione hydrochloride 1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione hydrochloride Mitoxantrone is a dihydroxyanthraquinone that is 1,4-dihydroxy-9,10-anthraquinone which is substituted by 6-hydroxy-1,4-diazahexyl groups at positions 5 and 8. It has a role as an antineoplastic agent and an analgesic.
An anthracenedione-derived antineoplastic agent.
Mitoxantrone is a Topoisomerase Inhibitor. The mechanism of action of mitoxantrone is as a Topoisomerase Inhibitor.
Mitoxantrone is an antineoplastic antibiotic that is used in the treatment of acute leukemia, lymphoma, and prostate and breast cancer, but also for late stage, severe multiple sclerosis. Mitoxantrone therapy is often accompanied by mild to moderate elevations in serum aminotransferase levels, but in typical doses it rarely causes clinically apparent, acute liver injury.
Mitoxantrone is an anthracenedione antibiotic with antineoplastic activity. Mitoxantrone intercalates into and crosslinks DNA, thereby disrupting DNA and RNA replication. This agent also binds to topoisomerase II, resulting in DNA strand breaks and inhibition of DNA repair. Mitoxantrone is less cardiotoxic compared to doxorubicin.
MITOXANTRONE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1987 and has 6 approved and 48 investigational indications. This drug has a black box warning from the FDA.
Mitoxantrone is only found in individuals that have used or taken this drug. It is an anthracenedione-derived antineoplastic agent. Mitoxantrone, a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causes crosslinks and strand breaks. Mitoxantrone also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA. It has a cytocidal effect on both proliferating and nonproliferating cultured human cells, suggesting lack of cell cycle phase specificity.
See also: Mitoxantrone Hydrochloride (active moiety of).
Brand Name: Vulcanchem
CAS No.: 70476-82-3
VCID: VC20748766
InChI: InChI=1S/C22H28N4O6.ClH/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;/h1-4,23-30H,5-12H2;1H
SMILES: Array
Molecular Formula: C22H29ClN4O6
Molecular Weight: 480.9 g/mol

1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione hydrochloride

CAS No.: 70476-82-3

Cat. No.: VC20748766

Molecular Formula: C22H29ClN4O6

Molecular Weight: 480.9 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione hydrochloride - 70476-82-3

Specification

CAS No. 70476-82-3
Molecular Formula C22H29ClN4O6
Molecular Weight 480.9 g/mol
IUPAC Name 1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione;hydrochloride
Standard InChI InChI=1S/C22H28N4O6.ClH/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;/h1-4,23-30H,5-12H2;1H
Standard InChI Key MKCBCZDNNZPMCG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl
Colorform Blue-black solid from water ethanol
Melting Point 203-5 °C

Introduction

Chemical and Physical Properties

Mitoxantrone hydrochloride (C₂₂H₂₈N₄O₆·2HCl) is a synthetic anthracenedione derivative with a molecular weight of 517.40 g/mol . The compound is also known by its Chemical Abstracts Service registry number 70476-82-3 .

Chemical Structure

Structurally, mitoxantrone hydrochloride is characterized as 1,4-dihydroxy-5,8-bis[{2-[(2-hydroxyethyl)amino]ethyl}amino]-9,10-anthracenedione dihydrochloride . This structure provides the compound with its DNA-binding capabilities, which underlie its cytotoxic activity. The parent compound belongs to a group of anthracenedione dyes that were originally developed for the textile industry before their potential as cytotoxic agents was recognized in the 1970s .

Physical Characteristics

Mitoxantrone hydrochloride presents as a hygroscopic blue-black solid with a melting point of 203-205°C . In terms of solubility, it is sparingly soluble in water, slightly soluble in methanol, and practically insoluble in acetone, acetonitrile, and chloroform . The compound can be identified through ultraviolet absorption spectrophotometry, while liquid chromatography is employed for content assays .

Table 1: Physical Properties of Mitoxantrone Hydrochloride

PropertyCharacteristic
AppearanceHygroscopic blue-black solid
Melting Point203-205°C
Molecular Weight517.40 g/mol
Water SolubilitySparingly soluble
Storage Recommendation2-8°C

Mechanism of Action

Mitoxantrone hydrochloride exerts its therapeutic effects through multiple mechanisms that target cellular DNA. The compound acts primarily as a DNA topoisomerase II inhibitor .

DNA Interaction

The compound functions by intercalating between DNA strands, causing double-stranded breaks . This DNA intercalation disrupts the normal functioning of topoisomerase II, which is essential for DNA replication and repair processes. By binding to DNA and topoisomerase II, mitoxantrone prevents the enzyme from re-ligating DNA breaks, leading to accumulation of DNA damage and ultimately triggering cell death pathways .

Cellular Effects

At the cellular level, mitoxantrone inhibits T-cell, B-cell, and macrophage division and prevents DNA repair and synthesis . This broad cytotoxic activity affects rapidly dividing cells, making it particularly effective against cancer cells. Additionally, the compound exhibits immunosuppressive activity by inducing apoptosis in antigen-presenting T-cells, contributing to its utility in treating autoimmune conditions like multiple sclerosis .

Therapeutic Applications

Mitoxantrone hydrochloride has demonstrated clinical efficacy across several therapeutic areas, with established applications in both oncology and neurology.

Oncological Applications

The compound has shown effectiveness against multiple types of malignancies including:

  • Breast cancers

  • Leukemias

  • Non-Hodgkin's lymphoma

  • Ovarian cancer

Its use in advanced breast cancer has been extensively studied, with clinical trials demonstrating objective response rates that support its inclusion in treatment protocols for metastatic disease .

Neurological Applications

Beyond its anticancer properties, mitoxantrone functions as an immune system regulator in multiple sclerosis . Its immunosuppressive effects help modulate the abnormal immune responses that contribute to the pathogenesis of multiple sclerosis, making it a valuable treatment option for patients with aggressive forms of the disease.

Formulations and Drug Delivery

Standard Formulation

The conventional formulation of mitoxantrone hydrochloride is available as an injectable solution for intravenous administration. This formulation has been used extensively in clinical practice but presents with limitations related to pharmacokinetics and toxicity profiles .

Liposomal Formulation

Recent advances have led to the development of liposomal formulations of mitoxantrone hydrochloride, which offer potential advantages over the standard formulation:

Mitoxantrone Hydrochloride Liposome (PLM60)

PLM60 represents the first approved mitoxantrone nano-drug, characterized by favorable pharmacokinetic properties including long circulation time and high accumulation in tumor tissue . These characteristics contribute to its promising anti-tumor activity, particularly in challenging contexts such as platinum-refractory or platinum-resistant ovarian cancer .

Lipo-MIT

Lipo-MIT is another liposomal formulation that has been evaluated in clinical trials for advanced breast cancer . The encapsulation of mitoxantrone in liposomes alters its distribution profile, potentially enhancing efficacy while modifying the toxicity profile compared to standard mitoxantrone hydrochloride injection (MIT) .

Clinical Studies

Ovarian Cancer

A multi-center, open-label, single-arm study investigated the efficacy and safety of PLM60 in patients with platinum-refractory or platinum-resistant ovarian cancer . This population represents an area of high unmet medical need with limited treatment options. In the study protocol, PLM60 was administered at a dose of 20 mg/m² on day 1 of each 21-day cycle for up to 8 cycles or until disease progression or intolerable toxicities occurred .

Advanced Breast Cancer

A randomized, open-label, active-controlled, single-center, phase II clinical trial evaluated the efficacy and safety of Lipo-MIT compared to standard MIT in patients with advanced breast cancer (ABC) . This study involved 60 patients randomized in a 1:1 ratio to receive either Lipo-MIT or MIT intravenously .

Table 2: Clinical Outcomes in Advanced Breast Cancer Trial (Lipo-MIT vs. MIT)

EndpointLipo-MITMIT
Objective Response Rate (ORR)13.3% (95% CI: 3.8-30.7%)6.7% (95% CI: 0.8-22.1%)
Disease Control Rate (DCR)50% (95% CI: 31.3-68.7%)30% (95% CI: 14.7-49.4%)
Median Progression-Free Survival1.92 months (95% CI: 1.75-3.61)1.85 months (95% CI: 1.75-2.02)

The results demonstrated comparable clinical benefit parameters between Lipo-MIT and MIT, with slightly improved efficacy metrics for the liposomal formulation. The DCR for Lipo-MIT was 50% compared to 30% for MIT, suggesting potential advantages for disease stabilization .

Pharmacokinetics and Drug Metabolism

High-performance liquid chromatography has been identified as the most useful analytical tool for analyzing mitoxantrone and its metabolites in biological matrices . Alternative methods including ion-pair chromatography and radioimmunoassay have also been utilized .

Liposomal formulations like PLM60 demonstrate enhanced pharmacokinetic characteristics, including prolonged circulation time and increased accumulation in tumor tissue . These properties potentially contribute to improved therapeutic index by increasing drug delivery to target tissues while potentially reducing exposure to sensitive non-target organs.

Manufacturing and Synthesis

The synthesis of mitoxantrone hydrochloride involves a multi-step process starting with leuco-1,4,5,8-tetrahydroxyanthraquinone which is reacted with 2-[(2-aminoethyl)amino]ethanol . The resulting intermediate is aromatized using chloranil as an oxidant, and the final conversion to mitoxantrone hydrochloride is achieved by treatment with hydrogen chloride in ethanol .

For research and clinical use, mitoxantrone hydrochloride is produced to stringent quality standards with appropriate analytical controls to ensure consistency and purity of the final pharmaceutical product.

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